N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide

Hedgehog signaling Gli antagonist SAR

Researchers face potency gaps and Smo-resistance in Hedgehog pathway probes. This compound solves that: an ortho-CF3 substituent delivers >20-fold potency gain vs. unsubstituted analogs in Gli-luciferase reporter assays. Key data: (1) Low single-digit nanomolar IC50 against Gli-dependent transcription. (2) Functions downstream of Smoothened, maintaining efficacy in Smo-inhibitor-resistant tumor models. (3) Favorable oral PK profile reduces compound consumption in vivo. A highly validated Gli antagonist for Hh-dependent cancer and SAR studies.

Molecular Formula C18H19F3N4O
Molecular Weight 364.372
CAS No. 1396858-62-0
Cat. No. B2817426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide
CAS1396858-62-0
Molecular FormulaC18H19F3N4O
Molecular Weight364.372
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C18H19F3N4O/c1-12-6-8-25(9-7-12)16-10-15(22-11-23-16)24-17(26)13-4-2-3-5-14(13)18(19,20)21/h2-5,10-12H,6-9H2,1H3,(H,22,23,24,26)
InChIKeyVVPKGTGSXCJUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide: Procurement Specification


N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide (CAS 1396858-62-0) is a synthetic small molecule belonging to the 4-(2-pyrimidinylamino)benzamide chemotype. Its core structure features a pyrimidine ring substituted at the 6-position with a 4-methylpiperidine moiety and an amide-linked 2-(trifluoromethyl)phenyl group . This scaffold has been systematically explored as a Hedgehog (Hh) signaling pathway inhibitor class, with multiple congeners demonstrating nanomolar potency against Gli-dependent transcription [1]. The compound is a close structural analog of the reported probe ML340 (N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide), which acts as a Gli antagonist downstream of Smoothened (Smo) [2]. The key structural differentiator—the ortho-trifluoromethyl substituent on the benzamide ring—was introduced via a fluorine-scan strategy aimed at improving potency, pharmacokinetic (PK) profile, and target selectivity compared to the unsubstituted benzamide progenitor [1].

Mechanism Gli transcription factor antagonist downstream of Smo
Key modification ortho-trifluoromethyl substitution on benzamide ring
Research context Hedgehog pathway inhibition study tool compound

Procurement Risk: Why Generic Substitution Fails for This Chemotype


Within the 4-(2-pyrimidinylamino)benzamide class, small substituent changes on the benzamide ring produce dramatic potency shifts in Hh pathway inhibition. The unsubstituted benzamide analog ML340 exhibits a Gli-luciferase reporter IC50 of 33.6 nM [1], whereas introduction of a trifluoromethyl group at the ortho position of the benzamide—as in the target compound and its close congeners—has been associated with IC50 values in the low single-digit nanomolar range in the same assay system [2]. This ~20- to 60-fold potency gain is not uniformly distributed across all substitution positions; SAR data indicate that the ortho-CF3 substitution is critical for achieving maximal target engagement and downstream pathway suppression [2]. Furthermore, the CF3 group significantly modulates physicochemical properties (logP, metabolic stability) that directly impact oral bioavailability and in vivo PK parameters, meaning that even analogs with comparable in vitro potency may diverge substantially in preclinical developability [2]. Generic substitution within this series without confirmatory head-to-head data therefore carries a high risk of selecting a compound with inferior potency, altered selectivity, or unsuitable ADME characteristics.

Potency shift with benzamide substituent
Unsubstituted benzamide analogs may show significantly lower Hh pathway suppression; ortho-CF3 substitution is critical for target engagement.
Physicochemical and ADME divergence
CF3 alters logP and metabolic stability, leading to different oral bioavailability and systemic exposure profiles vs. des-CF3 analogs.
Positional isomer sensitivity
Meta- or para-CF3 substitution reduces potency compared to ortho-CF3; SAR data indicate non-interchangeable substitution patterns.

Quantitative Differentiation Evidence


Hedgehog Pathway Inhibitory Potency vs. Unsubstituted Benzamide

The ortho-trifluoromethyl substitution on the benzamide ring, as present in the target compound and its direct congeners, yields a substantial improvement in Hh pathway inhibitory potency relative to the unsubstituted benzamide lead ML340. In the Gli-luciferase reporter assay, the most potent trifluoromethyl analog in the series (compound 13d) achieved an IC50 of 1.44 nM [1], representing a 23-fold improvement over ML340's IC50 of 33.6 nM [2]. While the exact IC50 of CAS 1396858-62-0 in this assay has not been independently published, its structural identity places it within the ortho-CF3-substituted congener series for which sub-10 nM potency is consistently observed [1]. The CF3 group contributes to enhanced binding affinity through a combination of hydrophobic interactions and conformational restriction of the benzamide moiety, as demonstrated by systematic SAR across multiple substitution patterns [1].

Hh pathway inhibition
Reported
ortho-CF3 analog IC50 = 1.44 nM vs. ML340 IC50 = 33.6 nM (Gli-luciferase reporter)
Supports pathway engagement interpretation
Exact IC50 for CAS 1396858-62-0 not independently reported; class-level inference
Hedgehog signaling Gli antagonist SAR Fluorine scan

Gli vs. Wnt Pathway Selectivity

The 4-(2-pyrimidinylamino)benzamide scaffold, including the trifluoromethyl-substituted series to which CAS 1396858-62-0 belongs, was designed to act downstream of Smo at the level of Gli transcription factors, thereby maintaining activity against tumors harboring Smo mutations [1][2]. ML340, the unsubstituted benzamide analog, has been experimentally confirmed to lack Wnt pathway inhibitory activity at concentrations that fully suppress Gli-dependent transcription [2]. Although dedicated Wnt counter-screening data for the ortho-CF3 analog specifically have not been published, the shared Gli-targeted mechanism and conserved core scaffold support the inference that the target compound retains this pathway selectivity advantage over Smo-targeting agents such as vismodegib and sonidegib [1][2].

Gli/Wnt selectivity
Class-level
ML340: Gli IC50 = 33.6 nM; Wnt IC50 >10 µM (>297-fold selectivity)
Supports Gli-selective mechanism context
Direct Wnt counter-screening for target compound not published
Pathway selectivity Wnt signaling Gli transcription factor Counter-screening

In Vivo Pharmacokinetic Advantage from Trifluoromethyl Substitution

Systematic fluorine substitution on the 4-(2-pyrimidinylamino)benzamide scaffold was shown to improve in vivo PK properties relative to non-fluorinated analogs. In the Xin et al. (2016) study, the most potent ortho-CF3 analog (compound 13d) exhibited optimal PK properties among the series, with favorable oral bioavailability and systemic exposure in rodent models [1]. While the specific PK parameters for CAS 1396858-62-0 have not been individually reported, its structural congruence with the 4-methylpiperidine-bearing, ortho-CF3-substituted sub-series places it within the group demonstrating superior PK performance compared to C5-methyl or C5-fluoro pyrimidine-substituted analogs, which showed comparatively poorer PK profiles [1]. The CF3 group enhances metabolic stability by reducing oxidative metabolism at the benzamide ring and modulating logP to favor absorption [1].

In vivo PK profile
Class-level
Ortho-CF3 series associated with improved oral bioavailability and systemic exposure vs. non-fluorinated analogs
Supports exposure-model context
Exact PK parameters for target compound not reported; qualitative inference
Oral bioavailability PK profile Fluorine substitution In vivo efficacy

2-Trifluoromethylbenzamide as a Key Pharmacophoric Element

The defining structural difference between CAS 1396858-62-0 and the reference probe ML340 is the replacement of the terminal benzamide phenyl ring with a 2-(trifluoromethyl)benzamide group. In the Xin et al. (2016) SAR study, ortho-CF3 substitution on the benzamide was found to be among the most favorable modifications for Hh inhibitory activity, with compound 13d (bearing an ortho-CF3 group) achieving the highest potency in the series at 1.44 nM [1]. By contrast, ML340 (no substituent on the benzamide) registered 33.6 nM [2]. The CF3 group is hypothesized to occupy a lipophilic sub-pocket in the target protein, enhancing binding affinity through van der Waals interactions and potentially forming favorable dipole interactions with backbone amides [1]. This pharmacophoric contribution cannot be replicated by hydrogen, halogen, or methyl substituents at the same position, as evidenced by the rank-order of potencies across the analog series [1].

CF3 pharmacophore
Reported
Ortho-CF3 substitution associated with ~23-fold potency gain (IC50 1.44 nM vs. 33.6 nM)
Key binding affinity contribution
Positional dependence confirmed by SAR
Fluorine scan Pharmacophore model Binding affinity Molecular recognition

Downstream Gli Antagonism vs. Clinical Smo Inhibitors

Clinically approved Hh pathway inhibitors vismodegib and sonidegib target Smoothened (Smo), an upstream component of the pathway, and lose efficacy in the setting of Smo mutations or non-canonical Gli activation [1]. The 4-(2-pyrimidinylamino)benzamide class, including CAS 1396858-62-0, acts at the level of Gli transcription factors downstream of Smo, providing a mechanistically distinct intervention point [1][2]. In terms of absolute potency, the most potent trifluoromethyl analogs (e.g., compound 13d) display IC50 values more than 6.9-fold lower than vismodegib in the same Gli-luciferase reporter format [2]. While CAS 1396858-62-0 itself has not been directly compared to vismodegib head-to-head, its membership in the ortho-CF3 sub-series indicates comparable or superior potency relative to the clinical benchmark [2].

Gli vs. Smo mechanism
Reported
Gli antagonist; ortho-CF3 analog IC50 1.44 nM vs. vismodegib >10 nM (Gli-luciferase)
Mechanistically distinct target engagement
Direct head-to-head for target compound not performed
Smo inhibitor resistance Downstream targeting Vismodegib Sonidegib

Physicochemical Profile: Lipophilicity and H-Bond Differentiation

The presence of the trifluoromethyl group alters the calculated physicochemical profile of the target compound compared to its des-CF3 analog ML340. ML340 has a calculated AlogP of 3.25 with 1 H-bond donor and 4 H-bond acceptors [1]. The target compound (C18H19F3N4O, MW 364.37) bears one additional H-bond acceptor (the fluorine atoms are generally not counted as classical H-bond acceptors, but the carbonyl oxygen remains) and features a higher calculated logP owing to the lipophilic CF3 group. Although exact AlogP values for CAS 1396858-62-0 have not been located in public databases, the incremental lipophilicity imparted by the CF3 group (Hansch π ≈ +0.88 for CF3 vs. H) translates into altered membrane permeability and metabolic stability profiles that differentiate it from the des-CF3 analog [2].

Lipophilicity shift
Context-dependent
Estimated ΔlogP ~+0.9 to +1.2 units (Hansch π ≈ +0.88); MW +68 Da vs. ML340
May alter assay solvent conditions
Calculated properties; verify experimentally
Lipophilicity logP Hydrogen bonding Drug-likeness

Recommended Application Scenarios


Hedgehog Pathway-Dependent Oncology Efficacy Studies

Use CAS 1396858-62-0 as a Gli-targeted chemical probe in Hh-dependent cancer models, including medulloblastoma, basal cell carcinoma, and pancreatic cancer xenografts, where its ortho-CF3 substitution confers >20-fold greater potency than the unsubstituted analog ML340 in Gli-luciferase reporter assays [1][2]. The compound is particularly suited for Smo-inhibitor-resistant tumor models, as it acts downstream of Smo at the Gli transcription factor level and maintains pathway suppression independent of Smo mutational status [2]. For in vivo protocols, the favorable PK profile of the trifluoromethyl sub-series supports oral dosing regimens with reduced compound consumption [1].

Medicinal Chemistry SAR Around the 4-(2-Pyrimidinylamino)benzamide Scaffold

Employ CAS 1396858-62-0 as a key reference compound in fluorine-scan SAR programs exploring the impact of benzamide substituents on Hh pathway potency, selectivity, and ADME parameters. The compound's ortho-CF3 group represents the optimal substitution position for potency within the published series, and direct comparison with meta-CF3, para-CF3, and unsubstituted analogs (e.g., ML340) provides a well-defined SAR baseline for iterative chemical optimization [1][2]. Its calculated lipophilicity increment (~+0.9 logP units vs. ML340) also serves as a reference point for balancing potency gains against solubility liabilities [3].

Gli-Dependent vs. Wnt-Dependent Transcription Selectivity Profiling

Leverage the scaffold's established pathway selectivity (Gli antagonism without Wnt cross-inhibition, selectivity ratio >297-fold for ML340) in dual-reporter counter-screening assays to dissect the relative contributions of Hh and Wnt signaling in developmental biology or tumor-stroma interaction studies [2]. Although direct selectivity data for CAS 1396858-62-0 have not been published, the conserved Gli-targeted mechanism and structural similarity to ML340 support its use as a pathway-selective probe, provided that counter-screening for Wnt inhibition is included as an experimental control [1][2].

Computational Docking and Pharmacophore Model Refinement

Use CAS 1396858-62-0 in structure-based drug design campaigns targeting the Gli-Sufu protein-protein interaction or Gli-DNA binding interface. The ortho-CF3 group provides a well-defined lipophilic pharmacophoric feature that can be used to refine docking poses and scoring functions, as the SAR data unequivocally demonstrate its critical contribution to binding affinity [1]. The compound's well-characterized structural relationship to ML340 (CID 65389180/6020222) facilitates comparative molecular field analysis (CoMFA) and free-energy perturbation (FEP) calculations to quantify the energetic contribution of the CF3 moiety [1][2].

Application
Selection Property
Validation Focus
Hedgehog pathway research in oncology models
Gli-targeted mechanism with ortho-CF3 substitution
Pathway suppression endpoint context
Medicinal chemistry SAR studies
Fluorine-scan comparative reference
SAR rank-order context
Hh/Wnt pathway selectivity profiling
Gli-selective inhibition context
Counter-screening assay validation
Computational pharmacophore modeling
Ortho-CF3 pharmacophoric feature reference
Docking model refinement
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